N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
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Overview
Description
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide: is a complex organic compound with a unique structure that includes both anthracene and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with benzylamine in the presence of a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield dihydroanthracene derivatives.
Scientific Research Applications
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the anthracene moiety can participate in π-π stacking interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-methoxybenzamide
- N-(4-Benzoylamino-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
Uniqueness
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to the presence of both the benzyl and sulfonamide groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H15NO4S |
---|---|
Molecular Weight |
377.4g/mol |
IUPAC Name |
N-benzyl-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H15NO4S/c23-20-15-9-4-5-10-16(15)21(24)19-17(20)11-6-12-18(19)27(25,26)22-13-14-7-2-1-3-8-14/h1-12,22H,13H2 |
InChI Key |
STQHBTVEFVNEJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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